molecular formula C11H12F2O2S B14051812 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14051812
M. Wt: 246.28 g/mol
InChI Key: JZKDDQCYEUDZPA-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S. It is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one typically involves the introduction of the difluoromethoxy and methylthio groups onto a phenyl ring, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 4-(difluoromethoxy)phenylboronic acid with methylthiol in the presence of a palladium catalyst to form the corresponding aryl thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Alcohol.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The propan-2-one moiety may also play a role in the compound’s reactivity and overall biological activity. Detailed studies on the molecular pathways and targets involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-9(15-11(12)13)10(6-8)16-2/h3-4,6,11H,5H2,1-2H3

InChI Key

JZKDDQCYEUDZPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)SC

Origin of Product

United States

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